molecular formula C9H10N2O3 B1333089 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 52600-60-9

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1333089
CAS RN: 52600-60-9
M. Wt: 194.19 g/mol
InChI Key: OHAQWEZPEZJQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C9H10N2O3 .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” can be analyzed based on its molecular formula C9H10N2O3 . For a more detailed analysis, additional tools such as X-ray crystallography or NMR spectroscopy would be required.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study synthesized derivatives of 6-oxo-pyridine-3-carboxamide, closely related to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, demonstrating their effectiveness as antimicrobial and antifungal agents. The derivatives displayed broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin, and were equipotent to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Synthesis and Chemical Reactions

Several studies focus on the synthesis and reactions of compounds similar to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. For instance, a research paper detailed the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines through a one-pot reaction, highlighting the versatile chemical reactions these compounds can undergo (Kumar et al., 2013). Another study explored the synthesis of substituted 2-pyridones using similar compounds, demonstrating the diverse chemical pathways available for such derivatives (Hayotsyan et al., 2015).

Potential for Biological Activities

Various studies have synthesized and evaluated derivatives of pyridine-3-carboxamides for their potential biological activities, including antimicrobial properties (Bakhite et al., 2004). These investigations highlight the diverse biological activities that can be associated with compounds structurally similar to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAQWEZPEZJQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377440
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

52600-60-9
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 100 grams of concentrated sulfuric acid is added 10 g (0.056 mole) of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. The mixture is stirred at 60° C. for 5 hours, cooled and then poured on 1 kg ice. The resulting solid is collected, washed with water and recrystallized from ethanol to give the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.